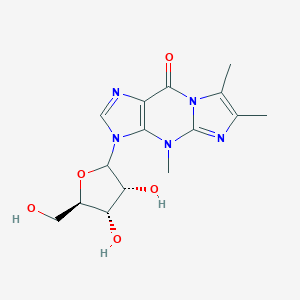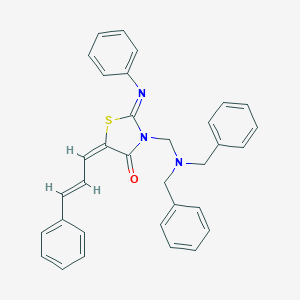
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as DTC, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood, but it has been suggested that it acts by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemische Und Physiologische Effekte
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone inhibits the proliferation of cancer cells and induces apoptosis. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has anti-inflammatory and analgesic effects and can reduce the severity of arthritis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to have a high degree of stability under various conditions. However, one limitation of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is that it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of new synthetic methods for 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and its derivatives. Another area of interest is the study of the structure-activity relationship of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and its derivatives, which could lead to the development of more potent and selective compounds. Additionally, the potential applications of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone in materials science and catalysis warrant further investigation. Finally, the use of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone as a tool for studying specific cellular processes and pathways could lead to a better understanding of disease mechanisms and the development of new therapies.
Synthesemethoden
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can be synthesized using different methods, including the reaction of 2-(phenylimino)thiazolidin-4-one with dibenzylamine and cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 2-(phenylimino)thiazolidin-4-one with dibenzylamine and cinnamaldehyde in the presence of a base. Both methods have been reported to yield 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone with high purity.
Wissenschaftliche Forschungsanwendungen
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. In materials science, 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis. 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been studied for its potential use as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
104123-92-4 |
|---|---|
Produktname |
3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Molekularformel |
C33H29N3OS |
Molekulargewicht |
515.7 g/mol |
IUPAC-Name |
(5E)-3-[(dibenzylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H29N3OS/c37-32-31(23-13-20-27-14-5-1-6-15-27)38-33(34-30-21-11-4-12-22-30)36(32)26-35(24-28-16-7-2-8-17-28)25-29-18-9-3-10-19-29/h1-23H,24-26H2/b20-13+,31-23+,34-33? |
InChI-Schlüssel |
DJKXBCAPYZOSNS-LGWDRCPQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)/C(=C\C=C\C4=CC=CC=C4)/SC3=NC5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5 |
Synonyme |
4-Thiazolidinone, 5-cinnamylidene-3-((dibenzylamino)methyl)-2-(phenyli mino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



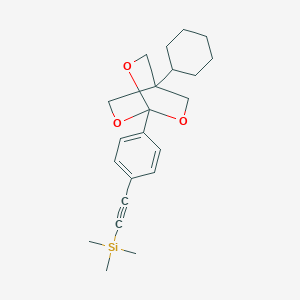
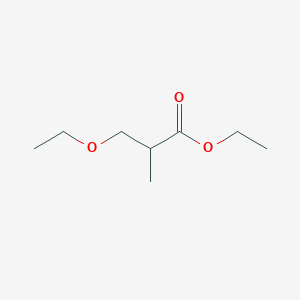
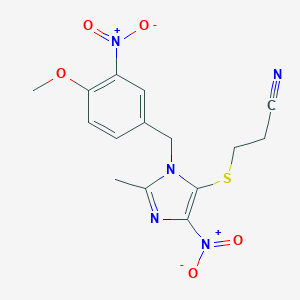
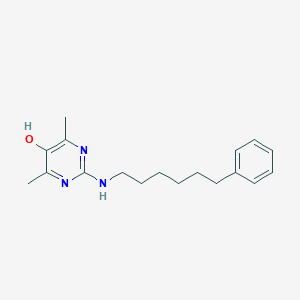
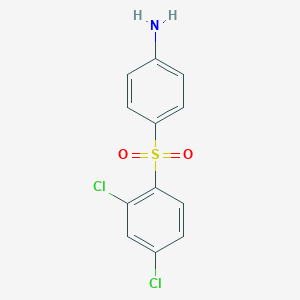
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
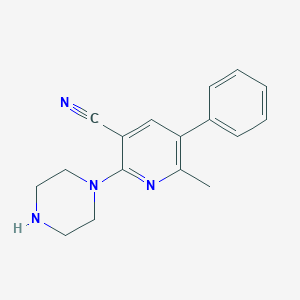
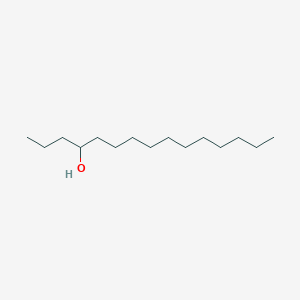
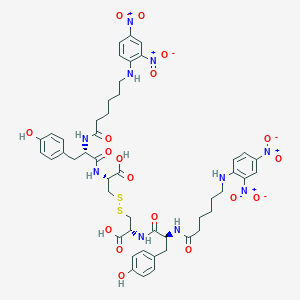
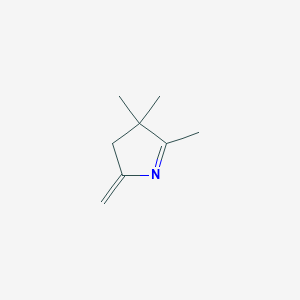
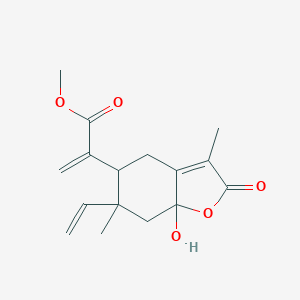
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)
